molecular formula C14H19N3O2S B14873783 Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate

Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate

Cat. No.: B14873783
M. Wt: 293.39 g/mol
InChI Key: KCJJMVRAGRHKGP-UHFFFAOYSA-N
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Description

Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran under an inert nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(methylamino)azetidine-1-carboxylate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate

Uniqueness

Tert-butyl 3-((cyano(thiophen-2-yl)methyl)amino)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

tert-butyl 3-[[cyano(thiophen-2-yl)methyl]amino]azetidine-1-carboxylate

InChI

InChI=1S/C14H19N3O2S/c1-14(2,3)19-13(18)17-8-10(9-17)16-11(7-15)12-5-4-6-20-12/h4-6,10-11,16H,8-9H2,1-3H3

InChI Key

KCJJMVRAGRHKGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=CS2

Origin of Product

United States

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